Technical Whitepaper: Physicochemical Profiling of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
Technical Whitepaper: Physicochemical Profiling of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
The following technical guide details the physicochemical and functional profile of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide scaffolds. This document is structured to support drug discovery workflows, focusing on the compound's utility as a bioisostere in kinase inhibitor and GPCR antagonist design.
Executive Summary
The 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide moiety represents a critical scaffold in modern medicinal chemistry, serving as a purine-mimetic bioisostere of the classical indole-3-sulfonamide. Distinguished by the presence of a pyridine nitrogen at position 7 (N7), this scaffold offers superior aqueous solubility and a distinct hydrogen-bonding profile compared to its indole counterparts. It is a validated pharmacophore in the development of Type I and Type II kinase inhibitors (e.g., FGFR, FLT3) and has recently emerged as a key structural element in GPR17 antagonists for the treatment of demyelinating disorders like Multiple Sclerosis.
Chemical Identity & Structural Analysis[1][2][3]
The core structure is a fused bicyclic aromatic system consisting of a pyridine ring fused to a pyrrole ring.[1] The sulfonamide functional group is attached at the C3 position, which is the most electron-rich site of the pyrrole ring, mimicking the electrophilic substitution pattern of indole.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide |
| Common Name | 7-Azaindole-3-sulfonamide |
| Core Scaffold | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) |
| Key Precursor CAS | 1001412-59-4 (1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride) |
| Primary Sulfonamide CAS | Not widely commercialized as free base; typically generated in situ or as N-substituted derivatives (e.g., CAS 2168077-64-1 for 4-bromo derivative). |
| SMILES | NS(=O)(=O)c1c[nH]c2ncccc12 |
Electronic Distribution & Pharmacophore
The 7-azaindole core is electron-deficient compared to indole due to the electronegative pyridine nitrogen (N7). However, the C3 position remains nucleophilic enough for electrophilic aromatic substitution (e.g., chlorosulfonation).
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H-Bond Donor (HBD): Pyrrole N1-H and Sulfonamide -NH₂.
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H-Bond Acceptor (HBA): Pyridine N7 and Sulfonyl Oxygens.
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Bioisosterism: The N7 atom allows the scaffold to mimic the N1 of purines, facilitating binding in the ATP-binding pocket of kinases (hinge region binder).
Physical Properties Matrix
The following data characterizes the unsubstituted primary sulfonamide and its relevant derivatives.
| Property | Value / Description | Context |
| Molecular Weight | 197.21 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige. |
| Melting Point | > 200°C (Predicted) | High MP due to extensive intermolecular H-bonding network (Sulfonamide + Azaindole). |
| Solubility (Water) | Low to Moderate | N7 protonation at low pH improves solubility compared to indole analogs. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, DMAc. Moderate solubility in MeOH/DCM mixtures. |
| pKa (Pyrrole NH) | ~13.0 | Weakly acidic; deprotonation requires strong base (e.g., NaH). |
| pKa (Sulfonamide NH) | ~10.0 | Acidic; forms salts with weak bases. |
| pKa (Pyridine N) | ~2.5 - 3.5 | Significantly less basic than unsubstituted 7-azaindole (pKa 4.6) due to the electron-withdrawing sulfonyl group at C3. |
| LogP (Predicted) | ~0.5 - 1.2 | Lower lipophilicity than indole-3-sulfonamide (LogP ~1.5-2.0), enhancing drug-likeness. |
Chemical Reactivity & Synthesis
The synthesis of 3-sulfonamido-7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which can deactivate the system toward electrophilic substitution. However, the C3 position retains sufficient reactivity for chlorosulfonation.
Synthesis Workflow
The standard protocol utilizes Chlorosulfonic acid (ClSO₃H) in excess. Unlike indole, which reacts vigorously, 7-azaindole may require controlled heating.
Figure 1: Synthetic pathway for generating 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide libraries.
Handling & Stability
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Sulfonyl Chloride Intermediate: Highly moisture-sensitive. Hydrolyzes rapidly to the sulfonic acid. Must be used immediately or stored under inert gas at -20°C.
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Sulfonamide Product: Chemically stable under standard conditions. Resistant to hydrolysis in basic and acidic media (unlike carboxamides).
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Oxidation: The 7-azaindole ring is susceptible to N-oxidation at the pyridine nitrogen (N7) using m-CPBA, creating N-oxide derivatives which are also valuable kinase inhibitors.
Biological Context & Applications[1][3][4][5][6][7][8]
The 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide scaffold acts as a "privileged structure" in drug discovery, primarily targeting ATP-binding sites and allosteric GPCR pockets.
Mechanism of Action (Kinase Inhibition)
In kinase inhibitors (e.g., FGFR, FLT3, JAK), the scaffold functions as a Hinge Binder .
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Interaction 1: The Pyridine N7 acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge region.
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Interaction 2: The Pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge.
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Sulfonamide Role: The C3-sulfonamide moiety often extends into the "back pocket" or solvent-exposed region, forming H-bonds with conserved residues (e.g., the "Gatekeeper" residue or catalytic Lysine).
Emerging Application: GPR17 Antagonism
Recent patents (e.g., WO2020254289) identify N-phenyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides as potent modulators of GPR17 , a G-protein coupled receptor involved in oligodendrocyte differentiation. Inhibition of GPR17 promotes remyelination, offering a therapeutic avenue for Multiple Sclerosis.
Figure 2: Dual therapeutic utility of the scaffold in Oncology (Kinases) and Neurology (GPR17).
Experimental Protocols
General Procedure for Sulfonamide Formation
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Chlorosulfonation: Charge a flask with chlorosulfonic acid (5.0 equiv) and cool to 0°C. Add 7-azaindole (1.0 equiv) portion-wise.
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Heating: Warm to 60°C and stir for 2-4 hours. Monitor by TLC (mini-workup with amine).
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Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride may precipitate.
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Extraction: Extract immediately with EtOAc or DCM. Wash with cold brine. Dry over MgSO₄.[2] Do not concentrate to dryness if unstable; use the solution directly.
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Amination: Add the sulfonyl chloride solution to a mixture of the desired amine (1.1 equiv) and Pyridine (2.0 equiv) in DCM at 0°C. Stir at RT overnight.
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Purification: Concentrate and purify via flash chromatography (MeOH/DCM gradient).
Analytical Validation
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1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the C2-H (s, ~8.0-8.5 ppm) and the broad sulfonamide NH singlet (~7.0-10.0 ppm depending on substitution).
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LC-MS: 7-azaindoles often ionize well in ESI+ mode due to the basic pyridine nitrogen.
References
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PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (Compound CID 44547285). National Library of Medicine. Available at: [Link]
- Baqi, Y. et al. (2014). Design and synthesis of novel GPR17 antagonists. Med. Chem. Commun., 5, 86.
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Hoffmann-La Roche AG. (2020). N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as GPR17 modulators.[2][3] Patent WO2020254289A1. Available at:
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Zhang, Y. et al. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
